1-(2-Thienylcarbonyl)-3-piperidinamine
Descripción
BenchChem offers high-quality 1-(2-Thienylcarbonyl)-3-piperidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Thienylcarbonyl)-3-piperidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUZQWAQLXOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(2-Thienylcarbonyl)-3-piperidinamine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1-(2-Thienylcarbonyl)-3-piperidinamine. This compound, featuring a piperidine core acylated with a 2-thienylcarbonyl group and bearing a primary amine at the 3-position, is a valuable scaffold in medicinal chemistry. The synthesis is strategically designed as a three-step sequence involving protection, acylation, and deprotection to ensure high selectivity and yield. This document elucidates the chemical principles underpinning each step, offers detailed experimental protocols derived from established methodologies, and presents the information in a clear, structured format for practical application in a research and development setting.
Introduction and Strategic Overview
The synthesis of substituted piperidines is of paramount importance in drug discovery, as this heterocyclic motif is a common feature in a wide array of biologically active molecules. 1-(2-Thienylcarbonyl)-3-piperidinamine is a bifunctional molecule with potential for further derivatization at the 3-amino position, making it a versatile intermediate for the synthesis of compound libraries.
A direct, one-step acylation of 3-aminopiperidine with 2-thenoyl chloride is synthetically challenging due to the presence of two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the primary exocyclic amine. To achieve regioselective acylation at the piperidine nitrogen, a protecting group strategy is essential. The most logical and widely practiced approach involves the following three stages:
-
Protection: The primary amino group at the 3-position is selectively protected, most commonly with a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions of the subsequent acylation step but can be readily removed under acidic conditions.
-
Acylation: The piperidine nitrogen of the Boc-protected intermediate is acylated with 2-thenoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final target compound, 1-(2-Thienylcarbonyl)-3-piperidinamine, typically as a salt.
This strategic pathway ensures that the acylation occurs exclusively at the desired position, leading to a cleaner reaction profile and simplifying purification.
Visualized Synthesis Pathway
The overall synthetic route is depicted in the following workflow diagram:
Caption: Overall 3-step synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine.
Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of tert-butyl (piperidin-3-yl)carbamate (Boc Protection)
Rationale: The Boc group is an ideal choice for protecting the primary amine due to its stability in a range of reaction conditions and its facile removal under acidic conditions that are orthogonal to the conditions of the acylation step. The reaction is typically carried out in a biphasic system or in an organic solvent with a base to facilitate the reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amine.
Experimental Protocol:
-
To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.0 eq) and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (piperidin-3-yl)carbamate as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of tert-butyl (1-(thiophene-2-carbonyl)piperidin-3-yl)carbamate (Acylation)
Rationale: This is the key bond-forming step where the 2-thienylcarbonyl moiety is introduced. The reaction is a nucleophilic acyl substitution. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction. The formation of a salt between the base and HCl drives the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve the reactants.[1][2]
Acylation Mechanism:
Sources
Structure-Activity Relationship (SAR) Studies of the 1-(2-Thienylcarbonyl)-3-piperidinamine Scaffold: A Guide to Rational Inhibitor Design for Monoamine Transporters
An In-Depth Technical Guide
Abstract
The 1-(2-thienylcarbonyl)-3-piperidinamine scaffold represents a compelling starting point for the development of novel therapeutics targeting the central nervous system. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for this chemical series, framed through the lens of designing potent and selective inhibitors for monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). We will dissect the scaffold into its three core components—the thiophene ring, the piperidine core, and the carbonyl linker—to elucidate the functional significance of each. This document explains the causal logic behind proposed molecular modifications, details the essential experimental workflows for compound evaluation, and presents synthesized data to guide future drug discovery efforts.
Introduction: The Strategic Value of the Scaffold
In medicinal chemistry, the assembly of "privileged structures"—molecular motifs capable of binding to multiple biological targets—is a cornerstone of rational drug design. The 1-(2-thienylcarbonyl)-3-piperidinamine scaffold is a prime example, integrating three components of proven pharmacological significance.
-
The Thiophene Ring: Thiophene is a five-membered aromatic heterocycle recognized for its diverse biological activities and is a key component in numerous FDA-approved drugs.[1][2] It often serves as a bioisosteric replacement for a phenyl ring, offering a similar spatial arrangement while modulating electronic properties, metabolic stability, and potential for hydrogen bonding through its sulfur atom.[2][3] Its electron-rich nature allows it to participate in crucial π-stacking or hydrophobic interactions within a receptor's binding pocket.[1]
-
The Piperidine Core: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to introduce a basic nitrogen center that is often protonated at physiological pH.[4][5] This positive charge is critical for forming ionic interactions with acidic residues (e.g., Aspartic acid in the MATs) in target proteins.[6] The stereochemistry and substitution pattern on the piperidine ring can profoundly influence a compound's potency, selectivity, and physicochemical properties like solubility and membrane permeability.[7][8]
-
The Carbonyl Linker: The amide carbonyl group serves as a rigidifying linker and a potent hydrogen bond acceptor, providing a key anchoring point to the target protein. The planarity of the amide bond restricts conformational flexibility, which can be entropically favorable for high-affinity binding.
This guide will navigate a hypothetical SAR campaign aimed at optimizing this scaffold for potency and selectivity against the monoamine transporters, critical targets in the treatment of depression, ADHD, and substance abuse disorders.
Core Scaffold Analysis and SAR Strategy
To systematically explore the SAR of the 1-(2-thienylcarbonyl)-3-piperidinamine scaffold, we deconstruct it into three primary regions for modification. This approach allows for the independent evaluation of each component's contribution to biological activity.
-
R1 (Thiophene Moiety): Modifications to probe aromatic interactions and electronic effects.
-
R2 (Piperidine Amine): Modifications at the 3-amino group to explore hydrogen bonding and steric tolerance.
-
R3 (Piperidine Nitrogen): Modifications at the N1 position to modulate basicity (pKa) and explore additional lipophilic pockets.
Caption: A logical workflow for the SAR exploration of the core scaffold.
Part I: Thiophene Ring (R1) Modifications
The thiophene ring serves as the primary aromatic recognition element. Our strategy is to probe its tolerance for substitution and to evaluate bioisosteric replacements to understand the optimal electronic and steric profile for target engagement.
Experimental Rationale:
-
Substitution at C5: Introducing small alkyl or halogen groups at the C5 position (para-like relative to the carbonyl linker) allows for an investigation of electronic effects. Electron-withdrawing groups (e.g., -Cl, -F) can alter the charge distribution of the aromatic system and may enhance interactions with the binding site, while electron-donating groups (e.g., -CH3) increase lipophilicity.
-
Bioisosteric Replacement: Replacing the thiophene ring with other aromatic systems like phenyl, 3-thienyl, or furan helps determine the importance of the sulfur atom itself.[9][10] The sulfur heteroatom can act as a weak hydrogen bond acceptor or engage in specific interactions not possible with a phenyl ring. This replacement strategy is crucial for optimizing properties like metabolic stability.[2]
Table 1: SAR Data for Thiophene (R1) Modifications (Note: Data are representative and synthesized for illustrative purposes.)
| Compound | R1 Modification | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a (Parent) | 2-Thienyl | 150 | 320 | 250 |
| 1b | 5-Chloro-2-thienyl | 85 | 210 | 180 |
| 1c | 5-Methyl-2-thienyl | 130 | 450 | 280 |
| 1d | Phenyl | 220 | 500 | 350 |
| 1e | 3-Thienyl | 350 | 680 | 410 |
| 1f | 2-Furanyl | 410 | 750 | 520 |
Analysis of R1 Modifications: The data suggest that the 2-thienyl moiety is preferred over a phenyl ring (compare 1a and 1d ), indicating a potentially favorable interaction involving the sulfur atom.[2] Introducing a C5-chloro substituent (1b ) enhances potency across all transporters, likely due to favorable electronic or steric interactions. The isomeric 3-thienyl (1e ) and the furan bioisostere (1f ) are poorly tolerated, highlighting the precise positional requirement of the aromatic system and its heteroatom.
Part II: Piperidine Ring (R2 & R3) Modifications
The 3-aminopiperidine core is central to the scaffold's interaction with the target, providing the key basic amine for ionic bonding and stereochemical information.
Experimental Rationale:
-
R2 (3-Amino Group): The secondary amine at the 3-position is a presumed hydrogen bond donor. N-methylation (2b ) or N-acetylation (2c ) directly tests this hypothesis. N-methylation retains the basic center but removes the H-bond donor capability, while N-acetylation removes both basicity and H-bond donation, often leading to a significant loss of activity if these features are critical. The stereochemistry at this position is also critical; resolving the racemate into its R and S enantiomers (2d , 2e ) is essential, as biological targets are chiral and typically show high stereoselectivity.[11][12]
-
R3 (Piperidine N1): N-demethylation of related piperidine-based ligands has been shown to impact selectivity.[13] Modifying this position with different alkyl groups (2f , 2g ) explores a potential hydrophobic pocket adjacent to the primary binding site. This can also be used to tune the pKa of the piperidine nitrogen, affecting the compound's overall charge state and pharmacokinetic properties.[14]
Table 2: SAR Data for Piperidine (R2 & R3) Modifications (Note: Data are representative and synthesized for illustrative purposes.)
| Compound | R2/R3 Modification | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a (Parent) | -NH₂ (racemic), N-H | 150 | 320 | 250 |
| 2b | -NH(CH₃) | 250 | 550 | 380 |
| 2c | -NH(Ac) | >10,000 | >10,000 | >10,000 |
| 2d | (R)-NH₂ | 95 | 850 | 400 |
| 2e | (S)-NH₂ | 450 | 350 | 290 |
| 2f | N-CH₃ | 120 | 150 | 90 |
| 2g | N-n-Propyl | 180 | 210 | 150 |
Analysis of R2 & R3 Modifications: The dramatic loss of activity upon N-acetylation (2c ) confirms the essentiality of a basic nitrogen at the 3-position. The preference for the (R)-enantiomer (2d ) indicates a specific stereochemical requirement for optimal binding, likely at the DAT. N-methylation at the piperidine N1 (2f ) improves potency and shifts the selectivity profile, suggesting the presence of a nearby hydrophobic pocket and the favorable impact of a tertiary amine at this position.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are paramount.
General Synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine Analogs
A robust synthetic route is required to generate the necessary analogs for SAR studies. A common approach involves the coupling of a commercially available or synthesized piperidine core with an activated thiophene carboxylic acid.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of 2-thiophenecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-thiophenecarbonyl chloride.
-
Amide Coupling: Dissolve the appropriate 3-aminopiperidine derivative (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2-thiophenecarbonyl chloride in DCM dropwise to the piperidine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the desired product.
In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)
This assay determines the affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.[15][16]
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation: Use HEK293 cells stably transfected with the human DAT, SERT, or NET.[16] Culture cells to ~90% confluency, harvest, and homogenize in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C.
-
Resuspend the resulting membrane pellet in fresh buffer to a final protein concentration of 50-100 µg/mL.
-
Binding Assay: In a 96-well plate, add:
-
50 µL of cell membrane preparation.
-
50 µL of test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).
-
50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kₑ value.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The systematic SAR exploration of the 1-(2-thienylcarbonyl)-3-piperidinamine scaffold reveals several key insights for designing MAT inhibitors. Optimal activity appears to require:
-
A 2-thienyl ring, preferably substituted with a small, electron-withdrawing group at the C5 position.
-
A basic secondary amine at the C3 position of the piperidine ring with a defined (R)-stereochemistry.
-
A small alkyl substituent (e.g., methyl) on the piperidine N1 nitrogen to enhance potency and selectivity.
Based on this hypothetical study, a promising lead candidate would be (R)-1-((5-chloro-2-thienyl)carbonyl)-N-methyl-3-piperidinamine . Future work should focus on confirming the activity of this optimized compound and conducting further studies, including:
-
In vitro uptake inhibition assays to confirm functional antagonism at the transporters.
-
Selectivity profiling against a broader panel of CNS receptors and enzymes.
-
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess metabolic stability, cell permeability, and potential for off-target liabilities.
-
In vivo pharmacokinetic and pharmacodynamic studies in relevant animal models to establish a dose-response relationship and assess therapeutic potential.
This guide demonstrates a rational, hypothesis-driven approach to dissecting the SAR of a promising chemical scaffold, providing a blueprint for the efficient development of novel therapeutic agents.
References
-
ResearchGate. (n.d.). Pharmacological action and sar of thiophene derivatives: A review. Retrieved from [Link]
-
Shaikh, R. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kment, R., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Tjörnehoj, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. Retrieved from [Link]
-
Kozikowski, A. P., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shpirt, M., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Schepmann, D., et al. (2015). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
-
Schepmann, D., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[16]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
-
He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
de Costa, B. R., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Choi, W., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Retrieved from [Link]
-
Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
-
PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Retrieved from [Link]
-
Frotscher, M., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubMed. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
- Google Patents. (n.d.). EP2455377B1 - Synthesis of fentanyl analogs.
-
MDPI. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
Oh, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
SpringerLink. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Retrieved from [Link]
-
PubMed. (1991). [3H]1-[2-(2-thienyl)cyclohexyl]piperidine Labels Two High-Affinity Binding Sites in Human Cortex. Retrieved from [Link]
-
NCBI. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy. Retrieved from [Link]
-
PubMed. (1990). Pharmacological characterization of the discriminative stimulus properties of the phencyclidine analog, N-[1-(2-benzo(b)thiophenyl)-cyclohexyl]piperidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Strategic Synthesis and Optimization of Novel 1-(2-Thienylcarbonyl)-3-piperidinamine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 3-aminopiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitors and GPCR ligands. This guide details the strategic design and synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine derivatives. By incorporating a thiophene moiety as a bioisostere for the traditional phenyl ring, researchers can modulate lipophilicity (
This whitepaper provides a robust, self-validating workflow for the synthesis of this core scaffold, followed by library diversification strategies. It prioritizes high-fidelity coupling protocols (HATU vs. Acid Chlorides) and outlines critical purification logic to ensure high purity for biological screening.
Rational Design & Medicinal Chemistry Significance
The Thiophene Bioisostere
Replacing a phenyl ring with a thiophene is a classic strategy in lead optimization. The thiophene ring is electron-rich (excessive
-
Metabolic Stability: Thiophene can alter the site of metabolic attack (P450 oxidation) compared to a phenyl ring.
-
Geometry: The C–S–C bond angle (
92°) creates a slightly different vector projection than the benzene hexagon, potentially accessing novel sub-pockets.
The 3-Aminopiperidine Scaffold
The 3-aminopiperidine core possesses a chiral center at C3.[1] In drug development, controlling this stereocenter is non-negotiable.
-
Recommendation: Begin synthesis with enantiopure tert-butyl (R)-piperidin-3-ylcarbamate or (S)-piperidin-3-ylcarbamate rather than resolving racemates later. This guide assumes the use of the (R)-isomer , a common pharmacophore in metabolic disease targets.
Retrosynthetic Analysis
The synthesis is designed to be modular. The piperidine N1 nitrogen is acylated first, while the C3 amine remains protected (Boc). This allows for the generation of a stable intermediate that can be bulk-synthesized before divergent deprotection and derivatization.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core scaffold.
Synthetic Methodology: Step-by-Step Protocols
Phase 1: N1-Acylation (The Core Synthesis)
Objective: Form the amide bond between Thiophene-2-carboxylic acid and 3-(Boc-amino)piperidine.
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small scale (<1g), high reliability, ensuring no racemization.
-
Reagents:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
-
Amine: 3-(Boc-amino)piperidine (1.0 equiv)
-
-
Protocol:
-
Dissolve Thiophene-2-carboxylic acid in DMF (0.2 M concentration).
-
Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Add HATU.[2][3][4][5] The solution should turn slightly yellow (formation of the activated O-azabenzotriazole ester). Stir for 10 minutes at RT.
-
Add 3-(Boc-amino)piperidine.
-
Monitor: Stir at RT for 2–4 hours. Monitor by LCMS for the disappearance of the acid (M-H) and appearance of the product (M+H or M+Na).
-
-
Workup (Self-Validating Step):
-
Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
-
Wash 1x with Brine. Dry over Na₂SO₄.
-
Validation: If the organic layer retains a yellow tint, wash with 5% LiCl solution to remove residual DMF.
-
Method B: Acid Chloride Coupling (Scale-Up >10g)
Best for: Cost efficiency and avoiding difficult-to-remove urea byproducts.
-
Activation:
-
Reflux Thiophene-2-carboxylic acid in Thionyl Chloride (SOCl₂) (5 equiv) for 2 hours.
-
Evaporate SOCl₂ completely (azeotrope with toluene) to yield Thiophene-2-carbonyl chloride.
-
-
Coupling:
-
Dissolve 3-(Boc-amino)piperidine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.
-
Add Thiophene-2-carbonyl chloride (1.0 equiv) dropwise.
-
Warm to RT and stir for 1 hour.
-
Phase 2: N-Boc Deprotection
Objective: Reveal the primary amine at C3 for library generation.
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).
-
Protocol:
-
Dissolve the intermediate from Phase 1 in DCM.
-
Add TFA (10-20 equiv). Stir for 1-2 hours.
-
Critical Step: Evaporate volatiles. The product exists as a TFA salt.
-
Free Basing: Redissolve in DCM, wash with saturated Na₂CO₃, dry, and concentrate to obtain the free amine 1-(2-Thienylcarbonyl)-3-piperidinamine .
-
Library Diversification & Decision Logic
Once the core scaffold (free amine) is isolated, it serves as the "parent" for parallel synthesis. Use the following logic tree to select reaction conditions based on the desired derivative class.
Figure 2: Parallel synthesis workflow for diversifying the 3-aminopiperidine core.
Experimental Data Summary (Anticipated)
| Derivative Type | Reagent Class | Solvent | Base | Typical Yield | Purification |
| Sulfonamide | R-SO₂Cl | DCM | Pyridine or DIPEA | 85-95% | Trituration / Flash |
| Urea | R-NCO | THF/DCM | None | >90% | Filtration (precipitate) |
| Amide | R-COOH | DMF | DIPEA (HATU) | 70-85% | Prep-HPLC |
| Reductive Amine | R-CHO | DCE | NaBH(OAc)₃ | 60-80% | Flash Chromatography |
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesis, specific NMR signals must be monitored.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Thiophene Protons: Look for three distinct multiplets in the aromatic region (
7.1 – 7.8 ppm).-
H5 (thiophene) usually appears as a doublet of doublets around 7.7 ppm.
-
H4 (thiophene) is often a triplet/multiplet around 7.1 ppm.
-
-
Piperidine Ring:
-
The protons alpha to the amide nitrogen (N1) will show rotational isomerism (rotamers) due to the restricted rotation of the amide bond. This often results in broadening or doubling of peaks at
3.8 – 4.5 ppm. Note: This is not an impurity; it is a characteristic of N-acyl piperidines.
-
-
Diagnostic Shift: Upon deprotection, the Boc singlet (
1.4 ppm, 9H) must disappear completely.
LCMS Quality Control
-
Method: C18 Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid.
-
Expectation: The thiophene ring provides strong UV absorbance at 254 nm.
-
Mass Spec: Thiophene contains Sulfur (
S). While the M+2 isotope contribution is small (4.5%), it is distinct from chloro-compounds.
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. [Link]
-
3-Aminopiperidine Scaffold Utility: Havale, S. H., & Pal, M. (2009). Medicinal chemistry of dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. [Link]
-
HATU Reagent Efficacy: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
Sources
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(2-Thienylcarbonyl)-3-piperidinamine in Dopamine Receptor Binding Assays
This Application Note is designed to guide researchers in the evaluation of 1-(2-Thienylcarbonyl)-3-piperidinamine (CAS: 1158524-62-9) within dopamine receptor pharmacology.
Given that this compound acts as a functionalized aminopiperidine scaffold—a privileged structure in GPCR medicinal chemistry—this guide focuses on its application as a fragment probe or secondary pharmacophore for mapping the Dopamine D2/D3 receptor orthosteric and secondary binding pockets.
Introduction & Pharmacological Context
1-(2-Thienylcarbonyl)-3-piperidinamine represents a critical structural motif in the design of dopaminergic ligands. It combines a basic piperidine nitrogen (essential for orthosteric anchoring) with a lipophilic thienylcarbonyl moiety, often utilized to probe the Secondary Binding Pocket (SBP) of D2-like receptors.
Chemical Identity[1]
-
IUPAC Name: (3-piperidinyl)(2-thienyl)methanone (Note: Commonly supplied as the hydrochloride salt).
-
Role: Fragment-based drug discovery (FBDD) probe; Intermediate for bitopic ligand synthesis.
-
Target: Dopamine D2 and D3 Receptors (GPCR Class A).
Mechanism of Action (Theoretical Binding Mode)
In a typical D2/D3 receptor binding event, this molecule functions through a dual-interaction mechanism:
-
Ionic Anchoring: The protonated nitrogen of the piperidine ring forms a salt bridge with the conserved Asp3.32 (Asp114) residue in Transmembrane Domain 3 (TM3).
-
Hydrophobic Extension: The 2-thienylcarbonyl group extends towards the extracellular loop regions (ECL2/TM7), probing the hydrophobic SBP. This interaction is critical for distinguishing D2 vs. D3 selectivity.
Experimental Design: Radioligand Competition Binding
This protocol utilizes a competition binding assay to determine the affinity (
Reagents & Materials
| Component | Specification | Purpose |
| Test Compound | 1-(2-Thienylcarbonyl)-3-piperidinamine | Analyte (10 mM stock in DMSO). |
| Radioligand | High-affinity D2/D3 antagonist. | |
| Non-Specific Binder | (+)-Butaclamol (10 | Defines non-specific binding (NSB). |
| Receptor Source | CHO-K1 cells stably expressing human D2R ( | Source of target protein.[1] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl | Simulates physiological ionic strength. |
| Harvesting | GF/B Glass Fiber Filters (pre-soaked in 0.3% PEI). | Traps membrane-bound radioligand. |
Membrane Preparation Protocol
Note: Proper membrane integrity is crucial for reproducible
-
Harvest: Scrape CHO-D2 cells into ice-cold Phosphate Buffered Saline (PBS). Centrifuge at 500
g for 5 min. -
Lysis: Resuspend pellet in hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl
, pH 7.4). Homogenize using a Polytron (bursts of 10s). -
Fractionation: Centrifuge homogenate at 50,000
g for 30 min at 4°C. -
Storage: Resuspend the pellet in Assay Buffer to a protein concentration of ~1–2 mg/mL. Aliquot and store at -80°C.
Detailed Assay Protocol
Step 1: Assay Plate Setup
Use 96-well polypropylene deep-well plates. Final assay volume: 250
-
Total Binding (TB): Add 25
L Assay Buffer. -
Non-Specific Binding (NSB): Add 25
L (+)-Butaclamol (final conc. 10 M). -
Test Compound: Add 25
L of 1-(2-Thienylcarbonyl)-3-piperidinamine at varying concentrations (e.g., M to M, semi-log dilutions). -
Radioligand: Add 25
L -Spiperone (final conc. ~0.2–0.5 nM, close to its ). -
Receptor: Initiate reaction by adding 200
L Membrane Suspension (~10–20 g protein/well).
Step 2: Incubation
-
Condition: Incubate at 25°C for 60–90 minutes .
-
Rationale: Equilibrium must be reached. Aminopiperidines typically exhibit fast association kinetics, but the thienyl tail may require longer equilibration for optimal hydrophobic settling.
Step 3: Termination & Filtration
-
Pre-soak: Soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding of the radioligand to the filter itself.
-
Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly vacuum filter the assay contents through the GF/B mats.
-
Wash: Wash filters
with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).-
Critical: Cold buffer prevents dissociation of the bound ligand during the wash step.
-
Step 4: Quantitation[2]
-
Dry filter mats at 60°C for 30 min.
-
Add liquid scintillation cocktail (MeltiLex or equivalent).
-
Count radioactivity (CPM) using a MicroBeta or TopCount scintillation counter.
Data Analysis & Visualization
Calculation of
Convert CPM to Specific Binding:
Fit data to a One-Site Competition Model using non-linear regression (GraphPad Prism or SigmaPlot):
Calculate the Inhibition Constant (
-
: Concentration of Radioligand used.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Dissociation constant of the Radioligand (determined previously via Saturation Binding).
Workflow Visualization
The following diagram illustrates the logical flow of the screening protocol and the molecular interaction hypothesis.
Caption: Workflow for radioligand competition assay and theoretical binding mode of the aminopiperidine scaffold.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Ensure filters are pre-soaked in 0.3% PEI for at least 1 hour. |
| Low Specific Signal | Receptor degradation or low expression. | Use protease inhibitors during membrane prep; verify |
| Variable IC50 | Non-equilibrium conditions. | Extend incubation time to 120 min; ensure temperature is stable (25°C). |
| Compound Insolubility | High lipophilicity of thienyl group. | Ensure final DMSO concentration is <1%; sonicate compound stock if necessary. |
References
-
Morphy, R., & Rankovic, Z. (2005). Designed multiple ligands. An emerging drug discovery paradigm. Journal of Medicinal Chemistry, 48(21), 6523–6543. Link
-
Newman, A. H., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands.[2] Journal of Medicinal Chemistry, 43(19), 3591–3600. Link
-
Michino, M., et al. (2020).[3] Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.[1] Nature Communications, 11, 1074. Link
-
Bueschbell, B., et al. (2022).[4][5][6] Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.[5][7] Molecules, 27(19), 6438. Link
-
Sigma-Aldrich. Product Specification: 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride. Link
Sources
- 1. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Endogenous dopamine differently affects N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine and cocaine binding to the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 1-(2-Thienylcarbonyl)-3-piperidinamine in Preclinical Animal Models
Introduction & Compound Profiling
1-(2-Thienylcarbonyl)-3-piperidinamine is a synthetic intermediate and pharmacophore often utilized in the development of GPCR ligands and kinase inhibitors. Its structure consists of a basic piperidine ring (secondary or primary amine depending on substitution, here a primary amine at position 3) linked via an amide bond to a lipophilic thiophene ring.
Effective in vivo administration requires overcoming the conflicting solubility profiles of its two distinct moieties: the hydrophilic, ionizable amine and the lipophilic thiophene. This guide provides a rational, step-by-step approach to formulating this New Chemical Entity (NCE) for animal studies, prioritizing solubility, stability, and physiological tolerability.
Physicochemical Profile (Theoretical)
-
Chemical Nature: Weak Base (Amine pKa ~9.0–10.5).
-
Lipophilicity (LogP): Estimated ~1.5–2.5 (Moderately lipophilic).
-
Solubility Challenges:
-
Neutral pH (7.4): The free base is likely poorly soluble, posing a risk of precipitation upon injection.
-
Acidic pH (< 5.0): High solubility expected due to protonation of the piperidine nitrogen.
-
Formulation Decision Logic
The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the intended route of administration and the compound's physical form (Free Base vs. Salt).
Figure 1: Decision matrix for vehicle selection based on compound form and administration route.
Protocol A: Intravenous (IV) Solution
Target: 100% Bioavailability, Rapid Onset. Challenge: Must prevent precipitation in the bloodstream (phlebitis/embolism). Recommended Vehicle: 5% DMSO / 40% PEG 400 / 55% Water (v/v).
Rationale
The "Goldilocks" mix. DMSO ensures initial dissolution of the lipophilic thiophene moiety. PEG 400 acts as a stabilizer to prevent reprecipitation when diluted in blood. Water adjusts tonicity.
Step-by-Step Methodology
-
Calculate Requirements: Determine the total mass of compound required (e.g., for 5 mg/kg dose in 250g rat @ 2 mL/kg volume = 2.5 mg/mL concentration).
-
Primary Dissolution (The "Solvent Spike"):
-
Weigh the exact amount of 1-(2-Thienylcarbonyl)-3-piperidinamine .
-
Add DMSO (dimethyl sulfoxide) equivalent to 5% of the final volume .
-
Critical Step: Vortex or sonicate for 30–60 seconds until the solution is perfectly clear. Do not proceed if particles remain.
-
-
Stabilization:
-
Slowly add PEG 400 (Polyethylene Glycol) equivalent to 40% of the final volume .
-
Vortex gently to mix. The solution may warm slightly (exothermic).
-
-
Final Dilution:
-
Slowly add Sterile Water for Injection (equivalent to 55% of final volume ) while vortexing.
-
Warning: Do not add saline yet. The chloride ions in saline can sometimes cause salt-out effects with certain amines.
-
-
pH Adjustment (If necessary):
-
Sterile Filtration:
-
Pass the final solution through a 0.22 µm PVDF or PES syringe filter into a sterile vial.
-
Protocol B: Oral (PO) Suspension
Target: High dose tolerability (>10 mg/kg), sustained absorption. Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.
Rationale
For high doses, forcing a solution often requires toxic levels of solvents. A suspension is safer and standard for toxicology. Tween 80 wets the hydrophobic thiophene ring; Methylcellulose increases viscosity to prevent sedimentation.
Step-by-Step Methodology
-
Vehicle Preparation (Bulk):
-
Heat sterile water to ~80°C.
-
Disperse Methylcellulose (400 cP) powder (0.5% w/v) slowly to prevent clumping.
-
Cool to 4°C overnight to hydrate (solution becomes clear/viscous).
-
Add Tween 80 (0.2% v/v) and mix.
-
-
Compound Preparation:
-
Weigh 1-(2-Thienylcarbonyl)-3-piperidinamine .
-
Micronization:[4] If the powder is coarse, grind it in a mortar and pestle to a fine powder to ensure uniform absorption.
-
-
Wetting (Levigation):
-
Add a small amount of the vehicle (or pure Tween 80) to the powder in the mortar.
-
Grind to form a smooth paste. This removes air pockets from the hydrophobic surface.
-
-
Dilution:
-
Gradually add the remaining Vehicle via geometric dilution (add small volume, mix, add more).
-
-
Homogenization:
-
Transfer to a vial and vortex vigorously.
-
Verification: Invert the vial. The compound should remain suspended for at least 5 minutes without rapid settling.
-
Quality Control & Data Summary
Before administration, the formulation must pass the following checks to ensure data integrity and animal safety.
QC Parameters Table
| Parameter | Acceptance Criteria (IV) | Acceptance Criteria (PO) | Method |
| Visual Appearance | Crystal clear, colorless to pale yellow. No particulates. | Uniformly cloudy. No large clumps. | Visual Inspection (Light Box) |
| pH | 4.5 – 7.5 | 3.0 – 9.0 | pH Meter / Strip |
| Osmolarity | 280 – 320 mOsm/kg (Isotonic) | Not critical (Stomach adjusts) | Osmometer (or calculated) |
| Stability | Stable for >4 hours at RT | Stable for >24 hours at 4°C | HPLC (Check for degradation) |
Experimental Workflow Diagram
Figure 2: Generalized workflow for preparing preclinical formulations.
Safety & Handling (MSDS Context)
-
Toxicity: As a piperidine derivative, assume potential CNS activity. Handle with PPE (gloves, goggles, lab coat).
-
Irritation: The amine functionality can be basic and irritating. Ensure pH is neutralized (< 8.[2]0) for IP/SC injections to prevent abdominal writhing or local necrosis.
-
Storage: Store the solid compound at -20°C. Formulations should be prepared fresh daily (Extemporaneous Preparation) unless stability data is generated.
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research, 21(2), 201–230.
-
Gad, S. C., et al. (2016). Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species. International Journal of Toxicology, 35(2), 95–122.
-
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.
-
Neervannan, S. (2006). Preclinical formulation development of new chemical entities: Reliability and relevance to the early phases of drug development.[1][3][6] Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.
Sources
- 1. Davospharma Website [davos.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. altasciences.com [altasciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
high-throughput screening assays for 1-(2-Thienylcarbonyl)-3-piperidinamine derivatives
Application Note: High-Throughput Screening of 1-(2-Thienylcarbonyl)-3-piperidinamine Derivatives
Subtitle: Targeting G-Protein Coupled Receptors (GPCRs) for CNS and Inflammatory Therapeutics
Abstract
The 1-(2-Thienylcarbonyl)-3-piperidinamine scaffold represents a "privileged structure" in medicinal chemistry, characterized by a piperidine core N-acylated with a thiophene moiety. This structural motif is frequently associated with high-affinity ligands for Chemokine Receptors (e.g., CCR2, CCR5) and Sigma Receptors (
This guide details a validated High-Throughput Screening (HTS) workflow for a library of 1-(2-Thienylcarbonyl)-3-piperidinamine derivatives. We focus on a functional Calcium Flux Assay (Primary Screen) followed by a TR-FRET Binding Assay (Secondary Screen) to identify potent modulators with high specificity.
Chemical Scaffold & Library Management
Structural Logic & Solubility Profile
The core scaffold consists of a piperidine ring with a lipophilic 2-thienylcarbonyl group at the N1 position and a primary amine at the C3 position.
-
Lipophilicity: The thiophene ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
-
Reactivity: The C3-amine is the primary vector for library diversity (e.g., amide coupling, reductive amination).
-
Stability: Thiophene moieties are susceptible to oxidative degradation over prolonged storage.
Compound Handling Protocol
-
Solubilization: Dissolve solid derivatives in 100% DMSO to a master stock concentration of 10 mM .
-
Critical Step: Sonicate for 15 minutes at room temperature to ensure complete dissolution of crystalline aggregates common in thiophene-amides.
-
-
Storage: Store master plates at -20°C under an argon or nitrogen blanket to prevent thiophene oxidation and amine carbamylation (reaction with atmospheric CO₂).
-
Working Plates: Dilute master stocks to 10
M in assay buffer (containing 0.1% BSA) immediately prior to screening to minimize precipitation.
Primary Screening: Kinetic Calcium Flux Assay (FLIPR)
Objective: To identify functional antagonists of the target GPCR (e.g., CCR2) by measuring the inhibition of agonist-induced intracellular calcium (
Assay Principle
This assay utilizes a cell line stably expressing the target GPCR and the G
Reagents & Buffers
-
Cell Line: CHO-K1 or HEK293 stably expressing CCR2 and G
. -
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Additive:2.5 mM Probenecid (Required to inhibit the anion transporter and prevent dye leakage from cells).
-
-
Dye Loading Solution: Fluo-4 NW or Calcium 6 dye kit (Molecular Devices).
-
Agonist Challenge: MCP-1 (CCL2) at EC
concentration.
Experimental Protocol
-
Cell Plating: Dispense 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Remove culture media and add 20
L of Dye Loading Solution containing 2.5 mM Probenecid. Incubate for 60 min at 37°C, then 15 min at RT (to minimize temperature artifacts). -
Compound Addition (Antagonist Mode):
-
Add 10
L of test compounds (final conc. 10 M). -
Include controls: Vehicle (DMSO) (0% Inhibition) and Reference Antagonist (e.g., RS-504393) (100% Inhibition).
-
Incubate for 15 min at RT.
-
-
Signal Detection (FLIPR Tetra/FDSS):
-
Baseline Read: Measure fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.
-
Agonist Injection: Inject 10
L of EC Agonist (MCP-1). -
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.
-
Data Analysis
-
Metric: Calculate Max-Min RFU (Relative Fluorescence Units) for the kinetic trace.
-
Normalization:
-
Hit Cutoff: Compounds exhibiting >50% Inhibition are flagged for secondary screening.
Secondary Screening: TR-FRET Competition Binding
Objective: To confirm that "hits" from the flux assay bind directly to the receptor orthosteric site, ruling out false positives (e.g., calcium channel blockers or fluorescence quenchers).
Assay Principle
Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Terbium-labeled antibody binds the receptor's N-terminus (Donor), and a fluorescently labeled tracer ligand binds the orthosteric site (Acceptor). Test compounds displace the tracer, reducing the FRET signal.
Protocol
-
Membrane Prep: Use membranes isolated from the stable cell line (5
g/well ). -
Reaction Mix: In a white 384-well low-volume plate, combine:
-
5
L Tag-lite® labeled cells/membranes. -
5
L Fluorescent Tracer (at concentration). -
10
L Test Compound (Dose-response curve: 1 nM to 30 M).
-
-
Incubation: Seal plate and incubate for 2 hours at RT (equilibrium binding).
-
Detection: Read on an HTRF-compatible reader (e.g., EnVision).
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (Acceptor).
-
Emission 2: 620 nm (Donor).
-
-
Calculation: Ratio =
. Determine and .
Visualization of Workflow & Mechanism
Caption: Step-by-step HTS workflow from library management to hit validation, incorporating quality control gates.
Caption: Mechanistic pathway of the Calcium Flux Assay. The test compound acts as an antagonist, blocking the signal cascade.
Data Presentation & Troubleshooting
Summary of Assay Parameters
| Parameter | Primary Screen (Calcium Flux) | Secondary Screen (TR-FRET) |
| Format | 384-well Cell-based Functional | 384-well Biochemical Binding |
| Readout | Kinetic Fluorescence (RFU) | Ratiometric (665/620 nm) |
| Throughput | ~50 plates / day | ~100 plates / day |
| Z' Factor Goal | > 0.6 | > 0.7 |
| Key Control | Probenecid (prevents dye efflux) | Unlabeled Ligand ( |
| False Positives | Ca | Aggregators, Quenchers |
Troubleshooting Guide
-
Low Signal Window (Z' < 0.5):
-
Cause: Poor dye loading or low receptor expression.
-
Fix: Increase dye loading time to 90 min; verify cell viability (>95%) pre-assay; re-select stable clones.
-
-
High Variation in Replicates:
-
Cause: Pipetting errors or edge effects.
-
Fix: Use automated liquid handling (e.g., Echo Acoustic Dispenser) to eliminate tip-based errors; allow plates to equilibrate to RT for 20 min before reading to reduce thermal gradients.
-
-
Compound Precipitation:
-
Cause: High lipophilicity of the thiophene-piperidine scaffold.
-
Fix: Ensure final DMSO concentration is <1% (0.5% optimal); add 0.01% Pluronic F-127 to assay buffer.
-
References
-
Relevance of Piperidine Scaffolds
-
Thiophene in Medicinal Chemistry
-
Piperidine-Thiophene in CNS Targets (Dopamine/Sigma)
-
Assay Methodology (Calcium Flux)
- Title: FLIPR Calcium Assay Evalu
- Source: Molecular Devices Applic
-
URL:[Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine
Introduction
Welcome to the Technical Support Center for the synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important piperidine derivative. As a key intermediate in the development of various biologically active compounds, the efficient and reproducible synthesis of this molecule is of paramount importance.[1][2]
This document provides a comprehensive resource for optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the synthesis of high-purity 1-(2-Thienylcarbonyl)-3-piperidinamine. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to guide you through a successful synthesis campaign.
Reaction Overview
The synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine is typically achieved through the acylation of 3-aminopiperidine with 2-thenoyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the piperidine attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
A1: The most critical parameters are:
-
Stoichiometry of Reagents: Precise control over the molar ratios of 3-aminopiperidine, 2-thenoyl chloride, and the base is crucial. An excess of the acylating agent can lead to di-acylation or other side reactions, while insufficient base will result in the formation of hydrochloride salts of the starting amine and product, impeding the reaction.
-
Temperature: The reaction is typically exothermic.[3] Maintaining a low temperature (e.g., 0 °C) during the addition of 2-thenoyl chloride is essential to control the reaction rate and minimize the formation of byproducts.
-
Solvent Purity: The use of anhydrous solvents is highly recommended to prevent the hydrolysis of the highly reactive 2-thenoyl chloride.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will further protect the acyl chloride from moisture.
Q2: Which base should I use and why?
A2: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is the preferred choice. These bases are effective at scavenging the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[4] They do not compete with the 3-aminopiperidine as a nucleophile. Inorganic bases are generally not used as they have poor solubility in common organic solvents used for this reaction.
Q3: My 3-aminopiperidine is supplied as a dihydrochloride salt. Can I use it directly?
A3: Yes, the dihydrochloride salt is commonly used. However, you must use at least two additional equivalents of base to neutralize the HCl salts and liberate the free amine in situ before adding the acyl chloride.
Q4: What are the potential side reactions?
A4: Potential side reactions include:
-
Di-acylation: If the reaction conditions are not carefully controlled, the newly formed amide nitrogen can be acylated, though this is generally less favorable. More importantly, if unprotected, the exocyclic primary amine of a second molecule of 3-aminopiperidine can react with the product.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may react with the acyl chloride.
-
Polymerization: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.
-
Formation of Enamine Byproducts: In reactions involving piperidone precursors to 3-aminopiperidine, unsaturated enamine byproducts can sometimes be carried over.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-thenoyl chloride due to hydrolysis. 2. Insufficient base to neutralize the 3-aminopiperidine dihydrochloride. 3. Reaction temperature is too low. | 1. Use fresh or newly opened 2-thenoyl chloride. Ensure anhydrous reaction conditions. 2. Use at least two equivalents of base for the dihydrochloride salt, plus one equivalent to scavenge the reaction-generated HCl. 3. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for several hours. |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of byproducts due to excess acyl chloride. 2. Incomplete reaction leading to a mix of starting material and product. 3. Strong binding of the basic product to the silica gel column, causing streaking. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of 2-thenoyl chloride. 2. Monitor the reaction by TLC until the starting amine is consumed. 3. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the chromatography eluent to improve peak shape.[6] |
| Product Precipitates from the Reaction Mixture | 1. The hydrochloride salt of the product may be forming and precipitating if insufficient base is present. | 1. Ensure an adequate amount of base is used. If precipitation occurs, adding more base may redissolve the salt. |
| Product is an Oil and Difficult to Handle | 1. The free base of the product may be an oil at room temperature. 2. Residual solvent may be present. | 1. Consider converting the product to its hydrochloride salt for easier handling and purification as a solid. This can be achieved by dissolving the purified oil in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. 2. Ensure complete removal of solvent under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine
This protocol is a representative procedure based on standard acylation methods.
Materials:
-
3-Aminopiperidine dihydrochloride
-
2-Thenoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-thenoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure product.
Protocol 2: Purification by Crystallization
If the product is a solid or can be converted to a solid salt, recrystallization can be an effective purification method.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizing the Workflow
Caption: A workflow for troubleshooting the synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine.
References
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
- Technical Support Center: Purification of Piperidine Deriv
- Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- 1-(thien-2-ylcarbonyl)piperidin-3-amine hydrochloride,(CAS# ). Sinfoo Biotech.
- N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride. MySkinRecipes.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Design and optimization of piperidine- substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. Lirias.
- Scheme 1. General strategy for the synthesis of piperidine derivatives....
- SYNTHESIS OF THIENO[2,3-b]PYRAZINES VIA AN ACYLATION - DEACYLATION PROCESS OF 3,4-DIHYDRO PRECURSORS. HETEROCYCLES.
- What are the best methods for Piperidine purification alternatives to distillation?.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- CAS 618-42-8 N-Acetyl Piperidine. BOC Sciences.
- Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-C
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- reaction between acyl chlorides and amines - addition / elimin
- Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. PubMed.
- (R)-3-amino piperidine hydrochloride preparation method.
- ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDI. HETEROCYCLES.
- Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole deriv
- Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H). Beilstein Journals.
- Explaining the reaction between acyl chlorides and amines - addition / elimin
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- Secondary 3‐Chloropiperidines: Powerful Alkyl
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI.
Sources
- 1. N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability testing of 1-(2-Thienylcarbonyl)-3-piperidinamine under different storage conditions
Introduction: The Molecule & The Challenge
Welcome to the technical support center for 1-(2-Thienylcarbonyl)-3-piperidinamine . This guide is designed for researchers observing unexpected degradation or planning regulatory stability studies.
This molecule is a bifunctional intermediate often used in the synthesis of antithrombotic agents and kinase inhibitors. Its stability profile is dictated by the tension between its two core moieties:
-
The Piperidine-3-amine: A basic, nucleophilic, and hygroscopic domain susceptible to oxidative deamination and carbamation.
-
The 2-Thienylcarbonyl: An aromatic amide linkage where the thiophene ring introduces photosensitivity and potential for S-oxidation.
This guide moves beyond generic advice, providing a mechanistic understanding of why your compound degrades and how to prevent it.
Module 1: Mechanistic Degradation Pathways
Understanding the "why" is the first step in troubleshooting. The following diagram illustrates the three primary degradation vectors for this molecule.
Visualization: Degradation Cascade
Figure 1: Primary degradation vectors. Note that the primary amine is the most reactive site for oxidation and atmospheric interaction.
Module 2: Troubleshooting Guide (Scenario-Based)
Use this section to diagnose issues you are currently facing in the lab.
Scenario A: The "Yellowing" Effect
Observation: The white crystalline powder has turned pale yellow or brown after 1 week of storage at room temperature.
-
Root Cause: Oxidation & Photolysis. Primary amines are prone to forming N-oxides and colored Schiff bases upon oxidation. Furthermore, the thiophene ring is photosensitive; UV exposure can trigger ring-opening reactions that produce highly conjugated (colored) polymers.
-
Corrective Action:
-
Purge: Ensure the container is headspace-purged with Argon (preferred over Nitrogen due to higher density).
-
Container: Switch to amber glass vials immediately.
-
Rescue: If the bulk is valuable, recrystallization from an alcohol/ether blend may remove the colored surface impurities, but check purity via HPLC first.
-
Scenario B: The "Disappearing" Assay
Observation: HPLC purity is stable, but the absolute assay (% w/w) has dropped, and the material looks "wet" or sticky.
-
Root Cause: Hygroscopicity & Carbamation. The 3-aminopiperidine moiety is hygroscopic. It absorbs atmospheric water, artificially lowering the weight-based assay. More critically, it reacts with atmospheric
to form carbamate salts, which may not resolve as distinct impurity peaks in standard acidic HPLC methods (as they revert to the amine in acid). -
Corrective Action:
-
Desiccation: Store over
or active silica gel. -
Handling: Handle only in a glovebox or low-humidity environment (<40% RH).
-
Validation: Perform a water content analysis (Karl Fischer) to correct the assay value.
-
Scenario C: Ghost Peaks in LC-MS
Observation: New peaks appear at
-
Root Cause: S-Oxidation vs. N-Oxidation.
- is typically the N-oxide of the primary amine.
-
However, under oxidative stress (e.g., peroxides in solvents), the thiophene sulfur can oxidize to sulfoxide (
) and sulfone ( ).
-
Differentiation: N-oxides are often thermally unstable and may eliminate during ionization. Sulfones are generally stable.
-
Corrective Action: Use peroxide-free solvents (test THF/Ethers with quant strips) for all sample preparations.
Module 3: Stability Testing Protocol (ICH Compliant)
To generate a regulatory-grade stability profile, you must stress the molecule to find its breaking points. This protocol aligns with ICH Q1A(R2) standards [1].
Stress Conditions (Forced Degradation)
| Stress Type | Condition | Duration | Target Degradation | Mechanism Probed |
| Hydrolysis (Acid) | 0.1 N HCl, 60°C | 24-48 Hrs | 5-20% | Amide bond cleavage |
| Hydrolysis (Base) | 0.1 N NaOH, 60°C | 24-48 Hrs | 5-20% | Amide bond cleavage (Rapid) |
| Oxidation | 3% | 1-4 Hrs | 5-20% | Amine N-oxidation / Thiophene S-oxidation |
| Thermal | 60°C (Solid State) | 7 Days | <5% | Physical form stability / Pyrolysis |
| Photostability | 1.2M lux hours (VIS) | ~2 Days | Variable | Thiophene ring stability (ICH Q1B) [2] |
Experimental Workflow
The following workflow ensures data integrity during your stability campaign.
Figure 2: Standard stability workflow. Note: The -20°C control is critical for differentiating thermal degradation from handling errors.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage. While the amide bond is stable, the primary amine can react with trace impurities in solvents (e.g., formaldehyde in methanol, peroxides in ethers). If solution storage is mandatory, use anhydrous DMSO, purge with Argon, and store at -80°C.
Q: Is the HCl salt more stable than the free base? A: Yes, significantly. Converting the free amine to the Hydrochloride (HCl) or Dihydrochloride salt protonates the amine, shutting down the oxidation and carbamation pathways. It also raises the melting point, improving thermal stability. Recommendation: Generate the salt form for long-term library storage.
Q: What is the recommended re-test date? A: For the free base stored at -20°C under Argon: 12 months . For the HCl salt stored at -20°C: 24 months . Always perform a visual check and a quick HPLC run before using material near its re-test date.
Q: Why do I see peak broadening in my HPLC analysis? A: This is likely due to the basic amine interacting with residual silanols on your HPLC column.
-
Fix: Use a high-pH stable column (e.g., C18 with hybrid particles) and add a modifier like 0.1% Triethylamine or Ammonium Hydroxide to your mobile phase to sharpen the peak shape.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2][3] International Council for Harmonisation.[1] [Link]
-
ICH Expert Working Group. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products.[1][2][4] International Council for Harmonisation.[1] [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
Sources
side reaction products in the synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine
Technical Support Center: Synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine
Welcome to the technical support center for the synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this critical amide coupling reaction. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final compound.
The target molecule is synthesized by forming an amide bond between the primary amine of 3-aminopiperidine and the activated carboxyl group of 2-thiophenecarboxylic acid, typically via its acyl chloride, 2-thenoyl chloride.
Core Synthesis Scheme
The primary reaction involves the nucleophilic attack of the 3-amino group of 3-aminopiperidine on 2-thenoyl chloride. An organic or inorganic base is typically used to quench the HCl byproduct.
Figure 1: General reaction for the synthesis of the target compound.
Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction produced two major isomers that are difficult to separate by column chromatography. What is the likely side product and why did it form?
A1: The most probable side product is the N1-acylated regioisomer, 3-amino-1-(2-thienylcarbonyl)piperidine.
Causality: The starting material, 3-aminopiperidine, possesses two nucleophilic nitrogen atoms: the primary amine at the C3 position (N3) and the secondary amine of the piperidine ring (N1). While the primary amine is the intended target for acylation, the ring nitrogen is also nucleophilic and can compete for the acylating agent.[1]
-
Steric Hindrance vs. Nucleophilicity: Generally, secondary amines are more nucleophilic than primary amines. However, the N1 ring nitrogen is more sterically hindered than the exocyclic N3 primary amine. This creates a competitive environment where both isomers can form. The ratio of products is highly dependent on reaction conditions.
Identification: The two isomers have the same molecular weight and will appear as a single peak in low-resolution mass spectrometry. They can often be distinguished by ¹H NMR, where the chemical shifts of the piperidine ring protons will differ significantly, or separated by high-resolution HPLC.
Figure 2: Competing acylation pathways at N1 and N3 positions.
Troubleshooting & Prevention:
The most robust solution is to temporarily protect the more nucleophilic N1 ring nitrogen before the acylation step. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it can be easily removed under acidic conditions without affecting the newly formed amide bond.[2][3]
-
Recommended Workflow:
-
Protection: React 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 3-aminopiperidine-1-carboxylate. This selectively blocks the N1 position.
-
Acylation: Perform the acylation with 2-thenoyl chloride on the now-unambiguous N3 primary amine.
-
Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the pure, desired product.[3]
-
Q2: I'm observing a high molecular weight impurity in my mass spectrometry analysis, approximately 110 Da higher than my product. What is it?
A2: This impurity is very likely the di-acylated byproduct, 1-(2-thienylcarbonyl)-3-((2-thienylcarbonyl)amino)piperidine.
Causality: This side product forms when both the N1 and N3 nitrogen atoms are acylated. It is most common under conditions where an excess of the acylating agent (2-thenoyl chloride) is used relative to the 3-aminopiperidine.[4][5] Once the initial mono-acylation occurs (at either N1 or N3), the remaining free amine can react with a second molecule of the acyl chloride.
Identification: Mass spectrometry is the best tool for identifying this byproduct. The table below summarizes the expected molecular weights.
| Compound | Formula | Molecular Weight ( g/mol ) | Mass Difference from Product (Da) |
| Desired Product | C₁₀H₁₂N₂OS | 210.28 | 0 |
| N1-Acylated Isomer | C₁₀H₁₂N₂OS | 210.28 | 0 |
| Di-acylated Byproduct | C₁₅H₁₃N₂O₂S₂ | 321.41 | +111.13 |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | -82.13 |
Troubleshooting & Prevention:
-
Stoichiometric Control: Use a precise 1.0 to 1.05 equivalent of 2-thenoyl chloride. Avoid using a large excess.
-
Controlled Addition: Add the 2-thenoyl chloride solution dropwise or via a syringe pump to a cooled (0 °C) solution of the 3-aminopiperidine and base. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.[6]
-
Use the N1-Protected Route: As described in A1, using N-Boc-3-aminopiperidine completely prevents di-acylation, as there is only one available amine for the reaction.[7][8]
Q3: My reaction is complete, but I'm struggling to remove a persistent impurity during aqueous workup. I used EDC/HOBt for the coupling. What is this impurity?
A3: If you used a carbodiimide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the persistent impurity is likely the corresponding urea byproduct (EDU).
Causality: Carbodiimide reagents activate carboxylic acids to facilitate amide bond formation. In the process, the carbodiimide itself is converted into a urea byproduct.[9] While EDC is popular because its urea byproduct is water-soluble, it can still be challenging to remove completely from an organic layer if it protonates and forms ion pairs with other species.[10][11]
-
EDC → EDU (1-ethyl-3-(3-dimethylaminopropyl)urea): Water-soluble, best removed by acidic washes.
-
DCC → DCU (N,N'-dicyclohexylurea): Largely insoluble in most organic solvents and can often be removed by filtration.[9]
Troubleshooting & Prevention:
-
Optimized Aqueous Workup: A thorough aqueous workup is critical. A standard sequence is:
-
Dilute Acid Wash: Wash the organic layer with 1 M HCl or 5% citric acid solution. This protonates the basic EDU byproduct, making it highly soluble in the aqueous layer.
-
Dilute Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid and residual HOBt.
-
Brine Wash: A final wash with saturated NaCl solution to remove residual water from the organic layer.
-
-
Order of Addition: In some cases, the amine can react directly with onium salt coupling reagents (like HBTU/HATU) to form a guanidinium byproduct.[10][12] Ensuring the carboxylic acid is activated first before adding the amine can mitigate this.
Q4: My reaction yield is low, and I've recovered a significant amount of 2-thiophenecarboxylic acid. What went wrong?
A4: This indicates hydrolysis of your acylating agent, 2-thenoyl chloride.
Causality: Acyl chlorides are highly reactive and moisture-sensitive.[13][14] Any water present in the reaction solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the 2-thenoyl chloride back to the unreactive 2-thiophenecarboxylic acid, which then gets quenched by the base.[15]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Quality of Reagents: Use high-purity 3-aminopiperidine and ensure your base (e.g., triethylamine) is dry. Distilling liquid reagents before use is a common practice to ensure they are anhydrous.
Validated Experimental Protocols
To ensure reproducibility and minimize side products, we recommend the N1-protected synthesis route.
Protocol 1: N1-Boc Protected Synthesis (Recommended)
This three-step protocol is the most reliable method for obtaining a high yield of the pure desired product.
Figure 3: Workflow for the robust N1-protected synthesis route.
Step 1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
-
Dissolve 3-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water and perform a standard aqueous workup. Purify by column chromatography to yield the N-Boc protected amine.
Step 2: Acylation of tert-butyl 3-aminopiperidine-1-carboxylate
-
Dissolve the N-Boc protected amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 2-thenoyl chloride (1.05 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step.
Step 3: Boc Deprotection
-
Dissolve the crude N-Boc protected product from the previous step in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ or 1 M NaOH to neutralize the acid and liberate the free amine.
-
Extract, dry the organic layer, and concentrate to yield the final product, 1-(2-Thienylcarbonyl)-3-piperidinamine. Purify by crystallization or column chromatography if necessary.
References
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
ResearchGate. (2021). Mono-acylation of symmetric diamines in the presence of water. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]
-
Royal Society of Chemistry. (2021). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. [Link]
-
Al-Warhi, T., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5785-5800. [Link]
-
ResearchGate. (2019). Conversion of N-Boc-3-pyrrolidinone and N-Boc-3-aminopiperidine by the ω-TA and its Q192G mutant. [Link]
- Google Patents. (2012). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Royal Society of Chemistry. (2021). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions - Supplementary Information. [Link]
- Google Patents. (2021). Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.
-
ResearchGate. (2002). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. [Link]
-
National Center for Biotechnology Information. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
-
National Center for Biotechnology Information. (2022). Chemoselective Acylation of Nucleosides. [Link]
-
Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193. [Link]
- Google Patents. (2016). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
Chemistry Europe. (2019). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
Semantic Scholar. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]
-
National Council of Educational Research and Training. Amines. [Link]
- Patsnap. (2014). Process for synthetizing 2-thiopheneacetyl chloride.
-
National Center for Biotechnology Information. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Scholars Research Library. (2011). A review on various aspects of N-acylation reaction. [Link]
Sources
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Thiophenecarbonyl chloride | 5271-67-0 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
optimization of catalyst and solvent for 1-(2-Thienylcarbonyl)-3-piperidinamine synthesis
Ticket System: Optimization & Troubleshooting Guide
Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Catalyst/Solvent Optimization for Amide Coupling (Thiophene-Piperidine Series)
Executive Summary & Chemical Profile
Target Molecule: 1-(2-Thienylcarbonyl)-3-piperidinamine CAS Registry (Related): 1000868-69-4 (HCl salt) Core Challenge: This synthesis involves an amide coupling between 2-thiophenecarboxylic acid and 3-aminopiperidine .[1]
Critical Technical Constraint (Regioselectivity): The starting material, 3-aminopiperidine, is a diamine containing both a secondary amine (ring N1) and a primary amine (exocyclic N3).[1]
-
The Goal: Acylation of the secondary amine (N1).
-
The Risk: The primary amine (N3) is often kinetically favored due to lower steric hindrance, leading to the wrong regioisomer or bis-acylated byproducts.
The Optimized Solution: To ensure high fidelity and yield, this guide prioritizes the Boc-protection route (using tert-butyl piperidin-3-ylcarbamate) coupled with T3P (Propylphosphonic anhydride) technology in green solvents.[1] This circumvents regioselectivity issues and simplifies purification.
The "Golden Path" Protocol (Optimized)
This protocol replaces traditional EDC/HOBt/DMF methods with a high-efficiency, green-chemistry aligned process.[1]
Reagents & Conditions
-
Substrate A: 2-Thiophenecarboxylic acid (1.0 equiv)[1]
-
Substrate B: tert-butyl piperidin-3-ylcarbamate (1.05 equiv)[1]
-
Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)[1]
-
Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate (EtOAc)[1]
-
Deprotection (Step 2): 4M HCl in Dioxane[1]
Step-by-Step Methodology
-
Charge: To a reactor, add 2-thiophenecarboxylic acid and 2-MeTHF (10 V).
-
Base Addition: Add Pyridine (or DIPEA). Cool to 0–5 °C.
-
Activation: Add T3P solution dropwise over 15 minutes. Note: T3P is exothermic; control temp < 10 °C.
-
Coupling: Add Substrate B (tert-butyl piperidin-3-ylcarbamate).[1]
-
Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Work-up (The T3P Advantage):
-
Deprotection: Redissolve in minimal solvent, add 4M HCl/Dioxane . Stir 1h. Filter precipitate to collect 1-(2-Thienylcarbonyl)-3-piperidinamine HCl salt .[1]
Optimization Data Matrix
Comparison of coupling agents and solvents based on internal process data for thiophene-piperidine amidation.
| Parameter | T3P / 2-MeTHF (Recommended) | HATU / DMF (Standard) | EDC / HOBt / DCM (Legacy) |
| Yield (Isolated) | 92% | 88% | 75% |
| Purity (HPLC) | >98% | >95% | ~90% |
| Atom Economy | High | Low (High MW byproducts) | Medium |
| Work-up | Aqueous Wash (Simple) | DMF Removal (Difficult) | Urea Filtration (Messy) |
| Racemization Risk | Very Low | Low-Medium | Low |
| Green Score | Excellent | Poor (DMF is restricted) | Moderate (DCM is toxic) |
Troubleshooting Guide (FAQ Format)
Ticket #001: "I am seeing a mixture of products and low yield."
Diagnosis: You are likely attempting direct coupling using unprotected 3-aminopiperidine. Root Cause: The coupling agent cannot distinguish between the N1 (ring) and N3 (exocyclic) amines effectively.[1] Solution:
-
Switch to Protected SM: Use tert-butyl piperidin-3-ylcarbamate.[1]
-
If Direct Coupling is Mandatory:
-
Switch to CDI (Carbonyldiimidazole) activation in THF.
-
Mechanism:[1][2][3][4] React acid with CDI first to form the acyl imidazole.
-
Add unprotected diamine slowly at -10 °C. The secondary amine (N1) is slightly more nucleophilic electronically, but the primary (N3) is less hindered.[1] This is a high-risk route requiring chromatography.[1]
-
Ticket #002: "My product is racemized (Enantiomeric Excess dropped)."
Diagnosis: If using chiral (R)- or (S)-3-aminopiperidine, the stereocenter is sensitive.[1] Root Cause: Over-activation of the acid or high temperatures with strong bases (like TEA) can cause racemization via an oxazolone intermediate. Solution:
-
Switch Base: Use DIPEA or N-Methylmorpholine (NMM) instead of TEA.
-
Switch Catalyst: T3P with Pyridine is chemically proven to minimize epimerization compared to HATU/DMF systems [1].
-
Temperature Control: Keep the activation step < 5 °C.
Ticket #003: "I cannot remove the solvent/catalyst residues."
Diagnosis: Using DMF/HATU. Root Cause: Tetramethylurea (HATU byproduct) and DMF have high boiling points and are water-miscible but hard to extract fully.[1] Solution:
-
Immediate Fix: Wash the organic layer with 5% LiCl solution (helps partition DMF into aqueous phase).
-
Process Fix: Switch to EtOAc/T3P . T3P byproducts are water-soluble phosphates, easily washed away with NaOH/Water [1].[1]
Visual Logic & Workflows
Figure 1: Reaction Workflow & Optimization Logic
Caption: Workflow comparison showing the necessity of the Boc-protected route for high-fidelity synthesis.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common amide coupling failures in this series.
References
-
Patterson, J. et al. (2025).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate. Link
-
Sabatini, M. T. et al. (2019).[1] Green solvents for the formation of amide linkages. Royal Society of Chemistry (Green Chemistry). Link
-
Dunetz, J. R. et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link[1]
-
Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine. CN103865964A. Link
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation & Stability of 1-(2-Thienylcarbonyl)-3-piperidinamine
Welcome to the Technical Support Hub. This guide is designed for researchers observing unexpected degradation or instability in 1-(2-Thienylcarbonyl)-3-piperidinamine . Unlike standard datasheets, this resource functions as a diagnostic tool, correlating observed analytical anomalies (LC-MS mass shifts, rapid clearance) with specific chemical and metabolic mechanisms.
Quick Diagnostic: What are you observing?
| Observation | Probable Cause | Immediate Action |
| Rapid disappearance in RLM/HLM (Microsomes) | Thiophene Bioactivation (S-oxidation) | Perform GSH trapping assay. |
| Mass Shift +16 Da / +32 Da | S-oxidation (Thiophene) or C-hydroxylation (Piperidine) | Check retention time; S-oxides are often more polar. |
| Mass Shift -1 Da | Oxidative Deamination (Primary Amine) | Check for ketone formation at Piperidine C3. |
| Appearance of two distinct fragments | Amide Hydrolysis | Monitor for Thiophene-2-carboxylic acid. |
| Non-linear kinetics / Protein Binding | Covalent Binding (Thiophene reactive metabolite) | Assess irreversible inhibition of CYPs. |
Module 1: Metabolic Instability (Microsomal/Hepatocyte)
The Core Issue: Thiophene "Bioactivation" The 2-thienylcarbonyl moiety is a known structural alert.[1] While thiophenes are bioisosteres of phenyl rings, they are electron-rich and susceptible to oxidation by Cytochrome P450s (specifically CYP1A2, 2C9, and 2D6).
Mechanism: Thiophene S-Oxidation
The sulfur atom in the thiophene ring undergoes oxidation to form a Thiophene S-oxide and subsequently a Thiophene S,S-dioxide .[1][2]
-
The Risk: Thiophene S-oxides are highly reactive electrophiles (Michael acceptors). They rarely survive long enough to be isolated as stable metabolites. Instead, they:
-
Dimerize: In the absence of nucleophiles (in vitro), they undergo Diels-Alder dimerization.
-
Covalently Bind: They attack nucleophilic residues (cysteine) on proteins, leading to mechanism-based inactivation (MBI) of enzymes.
-
Conjugate: In the presence of Glutathione (GSH), they form stable adducts.
-
Troubleshooting Q&A:
Q: I see rapid intrinsic clearance (
) but no major peaks in the UV trace. Where did the compound go?A: You are likely observing covalent binding . The thiophene S-oxide intermediate is reacting with the microsomal protein itself.
Protocol: Run a standard microsomal incubation +/- NADPH. Add Glutathione (GSH) at 5 mM . If the parent recovery improves or you see a new peak at +307 Da (GSH adduct), you have confirmed reactive metabolite formation [1].
Q: Can the piperidine ring degrade?
A: Yes, but it is secondary to the thiophene. The amide bond at N1 deactivates the ring nitrogen, preventing N-oxidation. However, Carbon-hydroxylation can occur at C2 or C6 (alpha to the nitrogen) or C4/C5.
Diagnostic: Look for +16 Da peaks that do not disappear with GSH addition. These are stable hydroxylated metabolites, unlike the reactive S-oxides.
Module 2: Chemical Stability (Hydrolysis & pH)
The Core Issue: Amide Bond Cleavage The molecule contains a secondary amide linking the thiophene and piperidine rings. While generally stable, this bond is susceptible to enzymatic hydrolysis (amidases) or acid/base catalyzed hydrolysis.
Troubleshooting Q&A:
Q: I see degradation in plasma but not in buffer. Why?
A: This indicates enzymatic hydrolysis driven by plasma amidases (e.g., carboxylesterases which can have amidase activity).
Solution: Pre-treat plasma with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase/amidase inhibitor, to stabilize the compound during bioanalysis.
Q: My LC-MS shows a peak corresponding to Thiophene-2-carboxylic acid. Is this an impurity?
A: It is likely a degradation product.
Pathway: Hydrolysis cleaves the amide bond, yielding Thiophene-2-carboxylic acid (Acidic fragment) and 3-aminopiperidine (Basic fragment).
Check: Ensure your mobile phase pH is not extremely acidic (< pH 2) or basic (> pH 10) for extended periods, as this accelerates non-enzymatic hydrolysis [2].
Module 3: Visualizing the Pathways
The following diagram maps the degradation logic, distinguishing between metabolic (CYP-mediated) and chemical pathways.
Figure 1: Comprehensive degradation map showing the critical Thiophene bioactivation pathway (Red) versus standard metabolic (Yellow) and chemical (Grey) routes.
Module 4: Analytical Method Troubleshooting
Mass Spectrometry Interpretation Guide Use this table to identify peaks in your chromatogram.
| Mass Shift (Δ m/z) | Proposed Structure | Mechanism | Notes |
| +16 Da | Thiophene S-oxide | S-Oxidation | Unstable. May split into multiple peaks. |
| +16 Da | Piperidine-OH | C-Hydroxylation | Stable. Likely multiple isomers (C2, C4, C5, C6). |
| +32 Da | Thiophene Sulfone | S,S-Dioxidation | More stable than S-oxide. |
| +307 Da | GSH Conjugate | Michael Addition | Definitive proof of reactive metabolite formation. |
| -1 Da | 3-Ketopiperidine | Oxidative Deamination | Conversion of CH-NH₂ to C=O. |
| Fragment | Thiophene-2-COOH | Hydrolysis | Monitor in negative ion mode (ESI-). |
Protocol: Distinguishing S-Oxidation from C-Hydroxylation Since both produce a +16 Da shift, how do you tell them apart?
-
Fragment Ions: Perform MS/MS.
-
If the +16 Da remains on the fragment containing the sulfur ring, it is S-oxidation .
-
If the +16 Da is on the piperidine fragment, it is C-hydroxylation .
-
-
Chemical Trap:
-
Incubate with Methoxylamine . Ketones/Aldehydes (from ring opening or deamination) will form oximes (+29 Da shift). S-oxides will generally not react.
-
References
-
Dansette, P. M., et al. (2005). "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates."[1][3][4] ResearchGate.
-
Roberts, J. D., & Caserio, M. C. (2021).[5] "Hydrolysis of Amides." Chemistry LibreTexts.
-
Guengerich, F. P. (2008). "Mechanisms of Cytochrome P450-Catalyzed Oxidations." National Institutes of Health (PMC).
-
Radzicka, A., & Wolfenden, R. (1996). "Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution." Journal of the American Chemical Society.[6] (Contextualized via University of Regina theoretical studies).
Sources
Strategic Selection of Piperidine Scaffolds: A Peer Review of 1-(2-Thienylcarbonyl)-3-piperidinamine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Technical evaluation, synthetic utility, and physicochemical comparison of thiophene-based piperidine scaffolds.[1]
Executive Summary & Strategic Rationale
In the landscape of fragment-based drug discovery (FBDD), the 1-(2-Thienylcarbonyl)-3-piperidinamine (CAS: 1158524-62-9, HCl salt) scaffold represents a critical chemical space between aliphatic rigidity and aromatic lipophilicity.[2] Unlike its phenyl analog (1-benzoyl-3-piperidinamine), the thiophene variant offers unique electronic properties—specifically higher electron density and a slightly smaller van der Waals radius—making it a superior bioisostere for targeting hydrophobic pockets in kinases and GPCRs where
This guide objectively reviews the performance of this scaffold against standard alternatives, providing experimental protocols for its generation and data supporting its selection in lead optimization campaigns.
Comparative Analysis: Thiophene vs. Phenyl vs. Alkyl Scaffolds[1]
The selection of the N-substituent on the piperidine ring dictates the physicochemical profile of the final drug candidate.[1][2] The following analysis compares 1-(2-Thienylcarbonyl)-3-piperidinamine against its primary competitors: the Benzoyl (Phenyl) and Acetyl (Alkyl) analogs.[2]
Table 1: Physicochemical & Synthetic Performance Matrix[1][2][3]
| Feature | 1-(2-Thienylcarbonyl)- (Target) | 1-Benzoyl- (Alternative A) | 1-Acetyl- (Alternative B)[1][2] |
| Electronic Character | Electron-rich ( | Electron-neutral; Standard aromatic.[1][2] | Non-aromatic; Polar amide bond.[1] |
| Steric Footprint | Moderate (~60° twist angle); Smaller than phenyl.[1] | High (~45-90° twist); Bulky. | Low; Compact.[1] |
| LogP (Lipophilicity) | 1.8 - 2.1 (Optimal for CNS penetration) | 2.3 - 2.5 (Risk of non-specific binding) | 0.5 - 0.8 (High solubility, low permeability) |
| Metabolic Liability | Moderate: Potential for S-oxidation or ring opening.[1] | Low: Stable, susceptible to hydroxylation.[1] | Low: Stable, susceptible to hydrolysis.[1] |
| Synthetic Yield | 85-92% (Amide coupling) | 90-95% (Schotten-Baumann) | >95% (Acylation) |
| Key Application | Kinase Hinge Binders; GPCR Ligands (5-HT).[1][2] | General hydrophobic spacers.[1] | Solubility enhancers; Linkers.[1] |
Expert Insight: The "Thiophene Advantage"
The causality behind choosing the thiophene-carbonyl scaffold lies in bioisosterism .[1][2] While the phenyl ring is the default aromatic spacer, the thiophene ring allows for:
-
Improved Interaction: The sulfur atom can engage in weak hydrogen bonding or specific S-
interactions that phenyl cannot.[1] -
Conformational Bias: The 5-membered ring induces a different torsional angle at the amide bond compared to the 6-membered phenyl ring, often positioning the 3-amino group more favorably for downstream binding.[1][2]
Experimental Protocol: Synthesis & Validation
To ensure high fidelity in library generation, we utilize a Self-Validating Protocol involving the selective acylation of tert-butyl piperidin-3-ylcarbamate followed by controlled deprotection.[1][2] This method avoids the formation of bis-acylated byproducts common when using unprotected 3-aminopiperidine.[2]
Workflow Diagram (DOT)
Figure 1: Step-wise synthetic pathway for the controlled generation of the target scaffold.
Detailed Methodology
Reagents:
-
tert-Butyl piperidin-3-ylcarbamate (CAS: 184637-48-7)[2]
-
2-Thiophenecarboxylic acid (CAS: 527-72-0)[2]
-
EDC[1][2]·HCl, HOBt, DIPEA, Dichloromethane (DCM), 4M HCl in Dioxane.[1]
Step 1: Amide Coupling (The "Scaffold Installation") [1]
-
Dissolution: Dissolve 2-thiophenecarboxylic acid (1.0 eq) in DCM (10 mL/g). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 15 minutes to activate the acid.
-
Addition: Add tert-butyl piperidin-3-ylcarbamate (1.0 eq) followed by DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Expected Yield: 88-92% (Off-white solid).[2]
-
Step 2: Boc-Deprotection (The "Activation") [1][2]
-
Reaction: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5-10 eq) at 0°C. Stir at room temperature for 2-3 hours.
-
Isolation: The product often precipitates as the hydrochloride salt.[1] Dilute with diethyl ether to maximize precipitation.[1]
-
Filtration: Filter the solid under nitrogen (hygroscopic risk).[1] Wash with ether.[1]
Biological & Structural Implications[1]
When reviewing studies utilizing this scaffold, researchers must account for the specific orientation of the thiophene ring.[1]
Signaling & Binding Logic (DOT)
Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.[2]
Critical Review Points for Data Interpretation
-
Stereochemistry Matters: The 3-aminopiperidine center is chiral.[1] Most high-affinity applications require the pure (R)- or (S)- enantiomer.[1][2] Studies using racemic mixtures often underestimate potency by 50%.[1]
-
Rotameric Species: NMR spectra of this compound in DMSO-d6 often show "doubling" of peaks.[1][2] This is not an impurity but rather restricted rotation around the amide bond (cis/trans rotamers), a common feature of N-acyl piperidines.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12181160, 1-(Thiophen-2-yl)piperidine. Retrieved from [Link][2]
-
Royal Society of Chemistry. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1] Retrieved from [Link][2]
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
